3-Bromo-5-fluorobenzyl bromide
Overview
Description
3-Bromo-5-fluorobenzyl bromide is an organic compound with the molecular formula C7H5Br2F. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorobenzyl bromide typically involves the bromination of 3-fluorotoluene. The process can be summarized as follows:
Bromination of 3-Fluorotoluene: 3-Fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 5-position of the benzene ring, forming 3-bromo-5-fluorotoluene.
Bromination of 3-Bromo-5-fluorotoluene: The resulting 3-bromo-5-fluorotoluene is then subjected to further bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce a bromine atom at the benzylic position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the benzylic position is highly reactive and can be easily replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of 3-bromo-5-fluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: The major products are substituted benzyl derivatives.
Oxidation: The major products are benzaldehyde or benzoic acid derivatives.
Reduction: The major product is 3-bromo-5-fluorotoluene.
Scientific Research Applications
3-Bromo-5-fluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of functionalized polymers and advanced materials with specific properties.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom at the benzylic position is highly susceptible to nucleophilic attack, leading to the formation of various substituted benzyl derivatives. The compound can also participate in radical reactions, where the benzylic bromine atom is abstracted to form a benzyl radical, which can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- 2-Bromo-5-fluorobenzyl bromide
- 3-Fluorobenzyl bromide
Comparison
3-Bromo-5-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound offers distinct advantages in certain synthetic applications, particularly in the selective functionalization of the benzene ring and the preparation of specific substituted benzyl derivatives.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUWIPUGOIFZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634624 | |
Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216755-57-6 | |
Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216755-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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